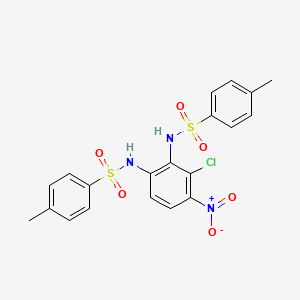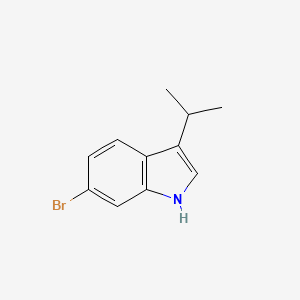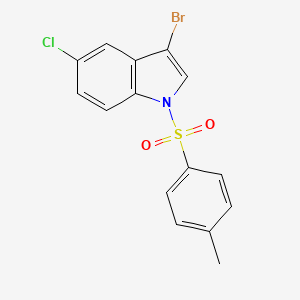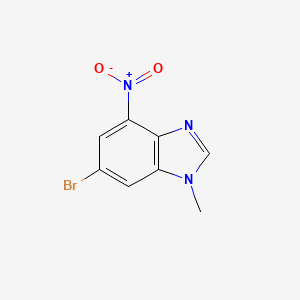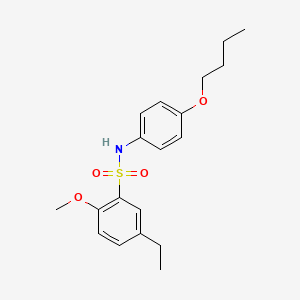![molecular formula C6H9F2N B15123255 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B15123255.png)
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-2-azabicyclo[211]hexane is a bicyclic compound characterized by the presence of a difluoromethyl group and an azabicyclo structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging and requires special equipment and glassware. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods: Industrial production of this compound is still under exploration due to the technical challenges associated with its synthesis. The use of photochemistry and the need for specialized equipment make large-scale production difficult. advancements in difluoromethylation processes and the development of new reagents may streamline industrial production in the future .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the difluoromethyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The azabicyclo structure provides rigidity and conformational stability, which can affect the compound’s binding to targets and its overall pharmacokinetic properties .
Comparación Con Compuestos Similares
1-(Difluoromethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid: This compound shares a similar bicyclic structure but contains an oxabicyclo moiety instead of an azabicyclo moiety.
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are saturated bioisosteres of ortho-substituted benzene and have been synthesized and characterized for their biological activities.
Uniqueness: 1-(Difluoromethyl)-2-azabicyclo[211]hexane is unique due to the presence of both a difluoromethyl group and an azabicyclo structure
Propiedades
Fórmula molecular |
C6H9F2N |
|---|---|
Peso molecular |
133.14 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H9F2N/c7-5(8)6-1-4(2-6)3-9-6/h4-5,9H,1-3H2 |
Clave InChI |
LYEBDOQCTRDNIO-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC1(NC2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


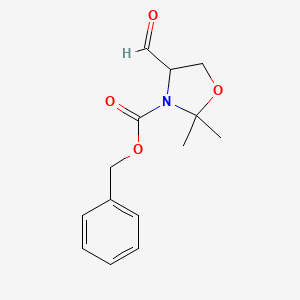
![4-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15123181.png)
![2-Propenoic acid, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-, (E)-](/img/structure/B15123185.png)
![7-(diethylamino)-3-(5-{thieno[3,2-b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one](/img/structure/B15123188.png)
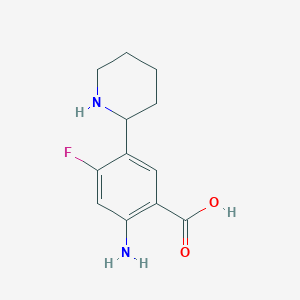

![[8-(furan-3-yl)-6,15-dioxo-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecan-3-yl] acetate](/img/structure/B15123205.png)
